

Unraveling "Danphos": A Case of Mistaken Identity in Chemical Compound Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Danphos*

Cat. No.: *B1495504*

[Get Quote](#)

A comprehensive investigation into the physical and chemical properties of a purported substance referred to as "**Danphos**" has yielded no scientific data, revealing that the term primarily corresponds to a commercial entity rather than a documented chemical compound. This report clarifies the absence of "**Danphos**" in chemical literature and databases, and outlines the standard methodologies that would be employed for characterizing a novel substance.

Extensive searches across prominent chemical and scientific databases, including SciFinder, Reaxys, and PubChem, as well as a broad survey of scholarly articles and patents, have failed to identify any registered compound or research molecule named "**Danphos**." The name is, however, associated with various commercial enterprises globally, none of which are involved in the research and development of a new chemical entity under this designation.

In the absence of a specific molecule to analyze, this guide will pivot to a generalized framework for the characterization of a new chemical entity (NCE), which would be the standard procedure for a substance like "**Danphos**," should it exist.

Framework for Physicochemical Characterization of a Novel Compound

The following sections detail the typical experimental protocols and data analysis required to establish a comprehensive physicochemical profile of a new molecule.

Table 1: Core Physicochemical Properties

This table represents the foundational data that would be collected for a new compound.

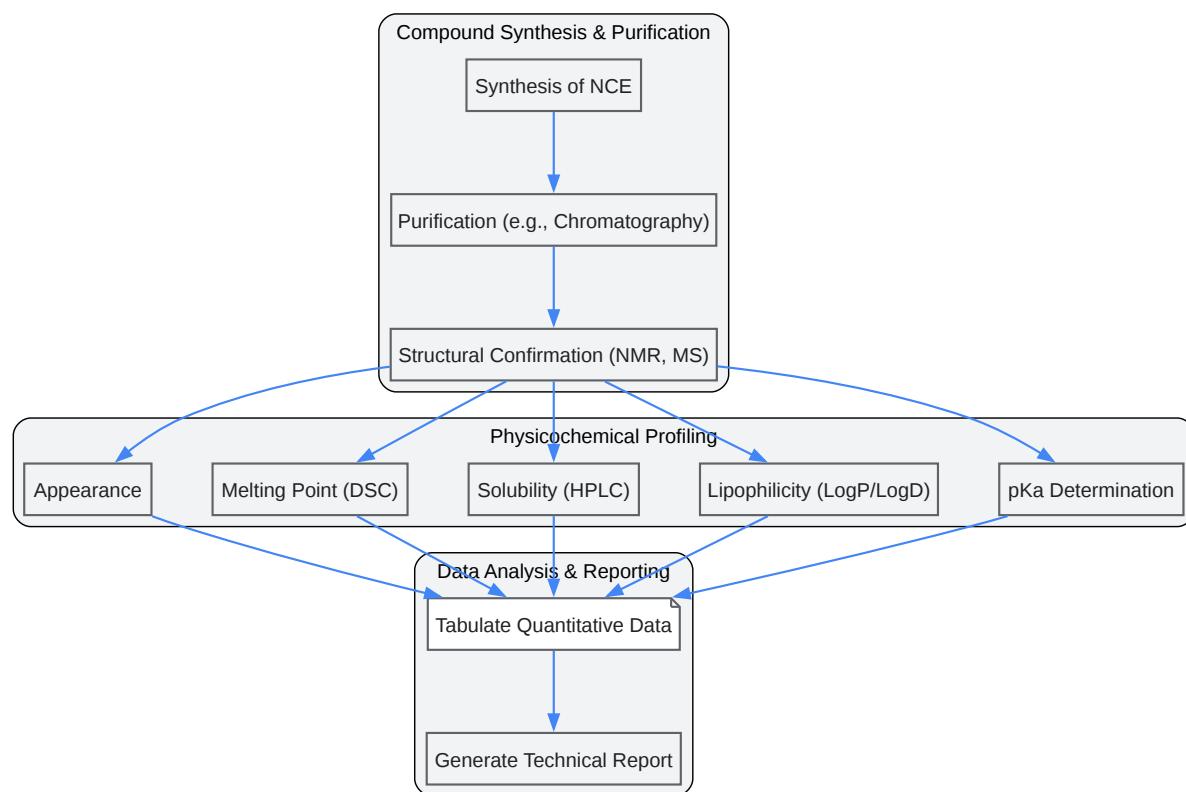
Property	Description	Typical Experimental Method
Melting Point (°C)	The temperature at which a solid becomes a liquid.	Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point (°C)	The temperature at which a liquid turns into a gas at a given pressure.	Ebulbometry or distillation-based methods
Solubility (mg/mL)	The maximum concentration of a solute that can dissolve in a solvent.	Equilibrium solubility measurement in various solvents (e.g., water, DMSO, ethanol) using HPLC or UV-Vis spectroscopy
pKa	The acid dissociation constant, indicating the strength of an acid.	Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis
LogP / LogD	The partition coefficient (LogP) or distribution coefficient (LogD) indicating lipophilicity.	Shake-flask method (octanol-water partition) or reverse-phase HPLC
Appearance	Physical state and color at room temperature.	Visual inspection
Molecular Formula	The number of atoms of each element in a molecule.	High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
Molecular Weight (g/mol)	The mass of one mole of a substance.	Mass Spectrometry

Experimental Protocols: A Methodological Overview

Detailed experimental procedures are critical for reproducibility and validation of results. Below are generalized protocols for key experiments.

1. Determination of Melting Point using Differential Scanning Calorimetry (DSC)

- Objective: To determine the temperature and enthalpy of fusion.
- Methodology:
 - A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
 - An empty, sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC instrument.
 - A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min).
 - The heat flow to the sample is measured relative to the reference.
 - The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.


2. Measurement of Aqueous Solubility

- Objective: To determine the equilibrium solubility in an aqueous medium.
- Methodology:
 - An excess amount of the compound is added to a known volume of purified water (or a specific buffer) in a vial.
 - The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
 - The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Visualizing Methodological Workflows

Diagrams are essential for conveying complex experimental setups and logical flows. The following represents a typical workflow for physicochemical characterization.

[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the synthesis and physicochemical characterization of a new chemical entity (NCE).

In conclusion, while "**Danphos**" does not correspond to a known chemical compound, the established methodologies for characterizing new molecules provide a clear and rigorous pathway for determining their physical and chemical properties. Should a molecule named "**Danphos**" be synthesized or isolated, the framework described herein would be directly applicable to its scientific evaluation. Researchers are advised to verify compound names against established chemical registries to ensure the validity of their inquiries.

- To cite this document: BenchChem. [Unraveling "Danphos": A Case of Mistaken Identity in Chemical Compound Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1495504#physical-and-chemical-properties-of-danphos\]](https://www.benchchem.com/product/b1495504#physical-and-chemical-properties-of-danphos)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com